molecular formula C9H17ClN2O B6195413 3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2108596-96-7

3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6195413
CAS No.: 2108596-96-7
M. Wt: 204.7
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Description

3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a morpholine ring attached to a bicyclo[1.1.1]pentane core, which is further linked to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be synthesized through a Diels-Alder reaction followed by various functional group transformations. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in drug discovery and development.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors and enzymes, modulating their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperidin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-(pyrrolidin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-(azetidin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Uniqueness

3-(morpholin-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs with different heterocyclic rings.

Properties

CAS No.

2108596-96-7

Molecular Formula

C9H17ClN2O

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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